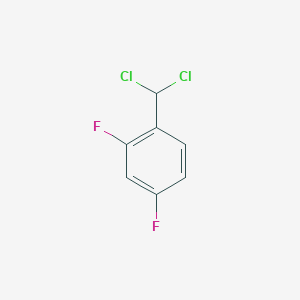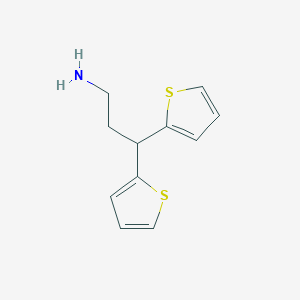
1-(Dichloromethyl)-2,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)-2,4-difluorobenzene is an aromatic compound characterized by the presence of a benzene ring substituted with dichloromethyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-2,4-difluorobenzene can be achieved through several methods. One common approach involves the chlorination of 2,4-difluorotoluene using reagents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the methyl group, resulting in the formation of the dichloromethyl derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and reaction monitoring systems ensures the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Dichloromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidation of the dichloromethyl group can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Dichloromethyl)-2,4-difluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and materials to enhance their chemical and physical properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a building block for drug development.
Environmental Chemistry: Studied for its behavior and transformation in environmental systems.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-2,4-difluorobenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in alterations in cellular pathways and functions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple chlorinated methane derivative with similar chemical properties.
1,2-Dichlorobenzene: A dichlorinated benzene derivative with different substitution patterns.
2,4-Difluorotoluene: A difluorinated toluene derivative without the dichloromethyl group.
Uniqueness
1-(Dichloromethyl)-2,4-difluorobenzene is unique due to the combination of dichloromethyl and difluoromethyl groups on the benzene ring
Properties
Molecular Formula |
C7H4Cl2F2 |
|---|---|
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1-(dichloromethyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-7(9)5-2-1-4(10)3-6(5)11/h1-3,7H |
InChI Key |
NSVYVKZSBHZWNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13688800.png)


![2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13688819.png)



![5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)
![2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
![2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688845.png)

![Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13688862.png)
![(E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one](/img/structure/B13688870.png)

